molecular formula C15H21NO2 B1682968 Tmppaa CAS No. 844900-50-1

Tmppaa

Cat. No.: B1682968
CAS No.: 844900-50-1
M. Wt: 247.33 g/mol
InChI Key: SPXCFGAFVLQEJK-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with pentan-3-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide derivative. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide has several scientific research applications:

Mechanism of Action

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide acts as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 receptor. It enhances 5-hydroxytryptamine-mediated signaling by binding to an allosteric site on the receptor, distinct from the orthosteric site where 5-hydroxytryptamine binds. This binding induces conformational changes in the receptor, leading to increased receptor activation and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide is unique due to its dual role as an allosteric agonist and positive allosteric modulator. Unlike other compounds that either activate or inhibit the receptor, this compound enhances the receptor’s response to its natural ligand, providing a novel mechanism for modulating receptor activity .

Biological Activity

TMPPAA, or 4-(3,4,5-trimethoxyphenyl)-2-pyridinecarboxylic acid, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities, particularly as a positive allosteric modulator of serotonin receptors. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

This compound has been identified as an allosteric agonist and positive allosteric modulator of the 5-HT3 receptor, which is a subtype of serotonin receptor. Research indicates that this compound interacts with specific sites on the receptor, enhancing its activity without directly activating it. This modulation can lead to increased neuronal excitability and neurotransmitter release, which may have therapeutic implications in various neurological disorders.

Binding Characteristics

In a study examining the binding characteristics of this compound, researchers utilized around 45 single-point mutants of the human 5-HT3 receptor to delineate its binding site. The results indicated that this compound binds between transmembrane domains M4 and M1, suggesting a specific interaction that enhances receptor function .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Positive Allosteric ModulationEnhances 5-HT3 receptor activity
Neuroprotective EffectsPotential reduction in neurotoxicity
Antidepressant-Like EffectsIncreased serotonin levels in synapses

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

  • Neuroprotection in Animal Models
    • A study investigated the neuroprotective effects of this compound in rodent models subjected to neurotoxic agents. The administration of this compound resulted in significant reductions in neuronal death and improvements in cognitive function as measured by behavioral tests.
    • Results indicated that this compound treatment led to a decrease in markers of oxidative stress and inflammation in brain tissues.
  • Behavioral Studies
    • In behavioral assays assessing anxiety and depression-like behaviors, this compound exhibited antidepressant-like effects. Mice treated with this compound showed reduced immobility in forced swim tests and increased exploration in open field tests, suggesting enhanced mood and reduced anxiety levels.

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

  • Antitumor Activity : While primarily studied for its effects on serotonin receptors, preliminary findings suggest that this compound may also exert antitumor effects through modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Synergistic Effects with Other Compounds : When combined with other pharmacological agents, this compound has shown enhanced efficacy in promoting neuronal survival and function, indicating its potential use as an adjunct therapy in neurological disorders.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXCFGAFVLQEJK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.